Acadesine

Catalog No.
S516872
CAS No.
2627-69-2
M.F
C9H14N4O5
M. Wt
258.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Acadesine

CAS Number

2627-69-2

Product Name

Acadesine

IUPAC Name

5-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]imidazole-4-carboxamide

Molecular Formula

C9H14N4O5

Molecular Weight

258.23 g/mol

InChI

InChI=1S/C9H14N4O5/c10-7-4(8(11)17)12-2-13(7)9-6(16)5(15)3(1-14)18-9/h2-3,5-6,9,14-16H,1,10H2,(H2,11,17)/t3-,5-,6-,9-/m1/s1

InChI Key

RTRQQBHATOEIAF-UUOKFMHZSA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

1-ribosyl-4-carboxamido-5-aminoimidazole, 5-aminoimidazole-4-carboxamide 1-ribofuranoside, 5-aminoimidazole-4-carboxamide riboside, acadesine, AICA ribofuranoside, AICA ribonucleoside, AICA riboside, aminoimidazole carboxamide ribonucleoside, ARA 100, ARA-100, ARA100, arasine, GP 1 110, Z-riboside

Canonical SMILES

C1=NC(=C(N1C2C(C(C(O2)CO)O)O)N)C(=O)N

Isomeric SMILES

C1=NC(=C(N1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)N)C(=O)N

The exact mass of the compound Acadesine is 258.09642 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 759596. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Nucleosides - Ribonucleosides - Supplementary Records. It belongs to the ontological category of 1-ribosylimidazolecarboxamide in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human drugs -> Rare disease (orphan). However, this does not mean our product can be used or applied in the same or a similar way.

Acadesine, universally known as AICAR (5-Aminoimidazole-4-carboxamide ribonucleoside), is a highly water-soluble, cell-permeable nucleoside analog that serves as the premier pharmacological activator of AMP-activated protein kinase (AMPK) [1]. Upon cellular entry via adenosine transporters, it is phosphorylated to its active nucleotide form, ZMP, which acts as a direct AMP mimetic to allosterically activate AMPK [1]. From a procurement perspective, Acadesine is prioritized over its active metabolite (ZMP) due to its superior membrane permeability, and over synthetic analogs due to its broad-spectrum activation across all AMPK heterotrimers and its excellent aqueous processability (>10-20 mg/mL), which eliminates the need for toxic organic solvents in sensitive in vivo and in vitro assays .

Substituting Acadesine with other common AMPK activators fundamentally alters the experimental model and introduces severe confounding variables. Direct procurement of the active metabolite, ZMP, fails in whole-cell assays because its negative phosphate charge renders it cell-impermeable. Substituting with Metformin introduces indirect activation via mitochondrial Complex I inhibition, which artificially alters the cellular AMP:ATP ratio and induces off-target metabolic stress [1]. Conversely, substituting with the synthetic direct activator A-769662 restricts activation exclusively to β1-subunit-containing AMPK complexes, resulting in false-negative activity in tissues expressing predominantly β2-subunits [2]. Acadesine is uniquely required when researchers need direct, pan-isoform AMPK activation without respiratory chain toxicity.

Intracellular Bioavailability: Acadesine vs. ZMP

While ZMP is the active intracellular AMPK agonist, its negative charge prevents efficient transit across the plasma membrane in whole-cell assays. Acadesine acts as an uncharged, cell-permeable prodrug that enters via adenosine transporters and is subsequently phosphorylated to ZMP by adenosine kinase [1]. Consequently, Acadesine achieves robust AMPK activation in intact cells where direct ZMP application fails or requires artificial membrane permeabilization.

Evidence DimensionWhole-cell membrane permeability and intracellular AMPK activation
Target Compound DataAcadesine: Highly permeable via adenosine transporters; robust intracellular ZMP accumulation
Comparator Or BaselineZMP (Active Nucleotide): Impermeable in intact cells due to phosphate charge
Quantified DifferenceAcadesine enables intact cell assays; ZMP requires permeabilization
ConditionsIntact in vitro cell culture models

Procurement must target the unphosphorylated nucleoside (Acadesine) rather than the active nucleotide (ZMP) to ensure bioavailability in live-cell and in vivo models.

Pan-Isoform Activation Spectrum: Acadesine vs. A-769662

Acadesine (via its metabolite ZMP) binds to the CBS domains on the γ-subunit of AMPK, mimicking AMP and activating all heterotrimeric AMPK complexes regardless of their isoform composition. In contrast, the synthetic activator A-769662 binds at the ADaM site between the α and β subunits and strictly requires the β1-isoform for activity, failing entirely to activate β2-containing complexes [1]. This makes Acadesine a universally applicable activator across diverse tissue types.

Evidence DimensionAMPK heterotrimer activation profile
Target Compound DataAcadesine (via ZMP): Activates all α/β/γ isoform combinations
Comparator Or BaselineA-769662: Restricted to β1-subunit containing complexes only
Quantified DifferenceAcadesine provides pan-isoform activation; A-769662 has zero activity on β2-complexes
ConditionsCell-free kinase assays and isoform-specific cell lines

Buyers screening diverse cell lines or tissues with unknown or β2-dominant expression profiles must select Acadesine to avoid false-negative activation.

Mitochondrial Independence: Acadesine vs. Metformin

Metformin is commonly used to activate AMPK, but it acts indirectly by inhibiting mitochondrial Complex I, thereby altering the cellular AMP:ATP ratio and inducing metabolic stress [1]. Acadesine bypasses the respiratory chain entirely; its metabolite ZMP directly binds AMPK. Furthermore, Metformin often requires high concentrations (up to 2 mM) and extended incubation (e.g., 7+ hours) to match the maximal AMPK stimulation achieved rapidly by 0.5 mM Acadesine [1].

Evidence DimensionMechanism of activation and mitochondrial impact
Target Compound DataAcadesine: Direct allosteric activation (via ZMP) without respiratory inhibition
Comparator Or BaselineMetformin: Indirect activation via mitochondrial Complex I inhibition
Quantified DifferenceAcadesine isolates AMPK signaling from confounding mitochondrial toxicity
ConditionsPrimary cultured hepatocytes and in vitro metabolic assays

Selecting Acadesine prevents off-target mitochondrial respiratory suppression from confounding the interpretation of AMPK-specific signaling pathways.

Aqueous Processability for In Vivo Dosing: Acadesine vs. Synthetic Activators

Unlike many synthetic small-molecule AMPK activators (such as A-769662) that require DMSO or organic solvents for stock preparation, Acadesine (CAS 2627-69-2) exhibits excellent aqueous solubility, routinely exceeding 10-20 mg/mL in water or physiological saline . This permits the direct formulation of high-concentration dosing solutions for in vivo administration (e.g., 0.5 mg/g body weight in mice) without introducing solvent-induced toxicity or artifacts .

Evidence DimensionAqueous solubility and solvent requirement
Target Compound DataAcadesine: >10-20 mg/mL in water/saline
Comparator Or BaselineA-769662: Requires DMSO for primary stock solutions
Quantified DifferenceAcadesine eliminates the need for organic solvents in biological assays
ConditionsStandard laboratory formulation at room temperature

High aqueous solubility streamlines in vivo protocol design and eliminates the risk of DMSO-induced cytotoxicity in sensitive cell culture models.

Whole-Cell Metabolic Signaling Assays

Acadesine is the required choice over ZMP due to its ability to utilize adenosine transporters for cellular entry, enabling intact-cell studies without artificial permeabilization [1].

Pan-Tissue AMPK Screening

Acadesine is selected over A-769662 when researching tissues with heterogeneous or β2-dominant AMPK subunit expression, ensuring universal activation across all heterotrimers [2].

Mitochondria-Independent AMPK Activation

Acadesine is prioritized over Metformin in studies where mitochondrial respiratory chain integrity must be preserved, avoiding the confounding effects of Complex I inhibition[1].

In Vivo Metabolic Syndrome Modeling

Acadesine's high aqueous solubility makes it the optimal procurement choice for formulating saline-based, solvent-free dosing regimens in rodent models of obesity and diabetes [1].

Purity

98% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

-2.2

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

5

Exact Mass

258.09641956 Da

Monoisotopic Mass

258.09641956 Da

Heavy Atom Count

18

Appearance

Solid powder

Melting Point

213 dec °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

53IEF47846

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 2 of 44 companies. For more detailed information, please visit ECHA C&L website;
Of the 5 notification(s) provided by 42 of 44 companies with hazard statement code(s):;
H315 (97.62%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (97.62%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (95.24%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Investigated for use/treatment in cardiac reperfusion injury, cardiovascular disorders, and coronary artery disease.

Pharmacology

Acadesine has been shown to induce cell death apoptosis selectively in B-cells taken from healthy subjects and patients with B-CLL, with little effect on T-cells. As T-cells have an important role in fighting infection, it is anticipated that patients treated with acadesine will have a reduced risk of serious infections compared to those on current chemotherapies.
Acadesine is a 5-aminoimidazole-4-carboxamide (AICA) riboside, a ribnucleoside analog, and a nucleotide biosynthesis precursor with B cell pro-apoptotic activity. Following cellular uptake, acadesine is phosphorylated to AICA ribotide (ZMP), which mimics 5'-adenosine monophosphate (AMP). Both AMP-activated protein kinase (AMPK) and AMPK kinase (AMPKK) are activated by ZMP, which appears to be necessary for the induction of apoptosis. Acadesine-induced apoptosis also appears to require cytochrome c release from mitochondria and caspase activation and is p53-independent. However, the exact mechanism of acadesine-induced apoptosis is unknown. T cells are significantly less susceptible than B cells to acadesine-induced apoptosis. AMPK regulates several cellular systems including the cellular uptake of glucose, the beta-oxidation of fatty acids, protein synthesis, and the biogenesis of glucose transporter 4 (GLUT4) and mitochondria.

ATC Code

C - Cardiovascular system
C01 - Cardiac therapy
C01E - Other cardiac preparations
C01EB - Other cardiac preparations
C01EB13 - Acadesine

Mechanism of Action

The mechanism by which acadesine selectively kills B-cells is not yet fully elucidated. The action of acadesine does not require the tumour suppressor protein p53 like other treatments. This is important, as p53 is often missing or defective in cancerous B-cells. Studies have shown acadesine activates AMPK and induces apoptosis in B-cell chronic lymphocytic leukemia cells but not in T lymphocytes.

Pictograms

Irritant

Irritant

Other CAS

2627-69-2

Wikipedia

Acadesine

Biological Half Life

1 week

Use Classification

Human drugs -> Rare disease (orphan)

General Manufacturing Information

1H-Imidazole-4-carboxamide, 5-amino-1-.beta.-D-ribofuranosyl-: ACTIVE

Dates

Last modified: 08-15-2023
1: Montraveta A, Xargay-Torrent S, López-Guerra M, Rosich L, Pérez-Galán P, Salaverria I, Beà S, Kalko SG, de Frias M, Campàs C, Roué G, Colomer D. Synergistic anti-tumor activity of acadesine (AICAR) in combination with the anti-CD20 monoclonal antibody rituximab in in vivo and in vitro models of mantle cell lymphoma. Oncotarget. 2014 Feb 15;5(3):726-39. PubMed PMID: 24519895; PubMed Central PMCID: PMC3996675.
2: Glazunova VA, Lobanov KV, Shakulov RS, Mironov AS, Shtil AA. Acadesine Triggers Non-apoptotic Death in Tumor Cells. Acta Naturae. 2013 Jul;5(3):74-8. PubMed PMID: 24303202; PubMed Central PMCID: PMC3848068.
3: D'Errico S, Oliviero G, Borbone N, Amato J, Piccialli V, Varra M, Mayol L, Piccialli G. Synthesis of new acadesine (AICA-riboside) analogues having acyclic D-ribityl or 4-hydroxybutyl chains in place of the ribose. Molecules. 2013 Aug 6;18(8):9420-31. doi: 10.3390/molecules18089420. PubMed PMID: 23924994.
4: Van Den Neste E, Cazin B, Janssens A, González-Barca E, Terol MJ, Levy V, Pérez de Oteyza J, Zachee P, Saunders A, de Frias M, Campàs C. Acadesine for patients with relapsed/refractory chronic lymphocytic leukemia (CLL): a multicenter phase I/II study. Cancer Chemother Pharmacol. 2013 Mar;71(3):581-91. doi: 10.1007/s00280-012-2033-5. Epub 2012 Dec 11. PubMed PMID: 23228986; PubMed Central PMCID: PMC3579463.
5: Lim GB. Surgery: No benefit of acadesine in CABG. Nat Rev Cardiol. 2012 Sep;9(9):493. doi: 10.1038/nrcardio.2012.111. Epub 2012 Jul 31. PubMed PMID: 22847168.
6: Newman MF, Ferguson TB, White JA, Ambrosio G, Koglin J, Nussmeier NA, Pearl RG, Pitt B, Wechsler AS, Weisel RD, Reece TL, Lira A, Harrington RA; RED-CABG Steering Committee and Investigators. Effect of adenosine-regulating agent acadesine on morbidity and mortality associated with coronary artery bypass grafting: the RED-CABG randomized controlled trial. JAMA. 2012 Jul 11;308(2):157-64. doi: 10.1001/jama.2012.7633. PubMed PMID: 22782417.
7: Van Den Neste E, Van den Berghe G, Bontemps F. AICA-riboside (acadesine), an activator of AMP-activated protein kinase with potential for application in hematologic malignancies. Expert Opin Investig Drugs. 2010 Apr;19(4):571-8. doi: 10.1517/13543781003703694. Review. Erratum in: Expert Opin Investig Drugs. 2010 Jun;19(6):807. PubMed PMID: 20367195.
8: Zhang W, Wang J, Wang H, Tang R, Belcher JD, Viollet B, Geng JG, Zhang C, Wu C, Slungaard A, Zhu C, Huo Y. Acadesine inhibits tissue factor induction and thrombus formation by activating the phosphoinositide 3-kinase/Akt signaling pathway. Arterioscler Thromb Vasc Biol. 2010 May;30(5):1000-6. doi: 10.1161/ATVBAHA.110.203141. Epub 2010 Feb 25. PubMed PMID: 20185792; PubMed Central PMCID: PMC3626455.
9: Robert G, Ben Sahra I, Puissant A, Colosetti P, Belhacene N, Gounon P, Hofman P, Bost F, Cassuto JP, Auberger P. Acadesine kills chronic myelogenous leukemia (CML) cells through PKC-dependent induction of autophagic cell death. PLoS One. 2009 Nov 18;4(11):e7889. doi: 10.1371/journal.pone.0007889. PubMed PMID: 19924252; PubMed Central PMCID: PMC2775681.
10: Drew BG, Kingwell BA. Acadesine, an adenosine-regulating agent with the potential for widespread indications. Expert Opin Pharmacother. 2008 Aug;9(12):2137-44. doi: 10.1517/14656566.9.12.2137 . Review. PubMed PMID: 18671468.

Explore Compound Types